N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenoxypropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[4-(2-phenoxypropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S2/c1-14-12-17(25-31-14)22-18(28)13-32-21-24-23-20(33-21)27-10-8-26(9-11-27)19(29)15(2)30-16-6-4-3-5-7-16/h3-7,12,15H,8-11,13H2,1-2H3,(H,22,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBYTGLUURWKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(2-phenoxypropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. Its structure includes an oxazole ring, a thiadiazole moiety, and a piperazine derivative, which may contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Properties
Research indicates that compounds containing oxazole and thiadiazole rings exhibit significant antimicrobial activity. The specific compound under study has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
The proposed mechanism of action involves the inhibition of specific enzymes that are crucial for bacterial cell wall synthesis and cancer cell proliferation. The oxazole and thiadiazole moieties may interact with enzyme active sites, leading to reduced enzyme activity.
Enzyme Interaction Studies
Studies utilizing molecular docking simulations have shown that the compound can bind effectively to target enzymes such as:
- Dihydropteroate synthase (DHPS) : involved in folate biosynthesis in bacteria.
- Thymidylate synthase (TS) : crucial for DNA synthesis in cancer cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of synthesized derivatives including the target compound revealed that modifications to the thiadiazole ring enhanced antimicrobial potency against resistant strains of bacteria.
- Case Study on Cancer Cell Lines : A comparative analysis of several derivatives indicated that those with a more pronounced piperazine substitution exhibited improved anticancer activity, suggesting that structural modifications can optimize therapeutic efficacy.
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s 1,3,4-thiadiazole and oxazole framework is shared with several analogs, but substituent variations significantly alter properties:
Key Observations :
- Thiadiazole vs. Triazinone/Triazole: Replacement of thiadiazole with triazinone () or triazole () alters electronic properties and hydrogen-bonding capacity.
- Piperazine Influence: The target’s piperazine group is absent in most analogs, except in piperidine-containing derivatives (e.g., ). Piperazine improves water solubility and bioavailability compared to non-polar substituents like benzylthio .
Substituent Effects on Physicochemical Properties
- Melting Points (MP): Bulky substituents (e.g., benzylthio in 5h) correlate with lower MPs (133–135°C) compared to smaller groups (e.g., methylthio in 5f: MP 158–160°C). The target’s phenoxypropanoyl-piperazine group may reduce crystallinity, though MP data are unavailable .
- Yields: S-Alkylation reactions (common in thiadiazole synthesis) yield 68–88% for analogs.
- Solubility : Piperazine’s basicity enhances aqueous solubility, contrasting with lipophilic substituents (e.g., 4-chlorobenzyl in 5e) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
